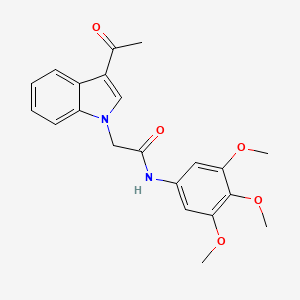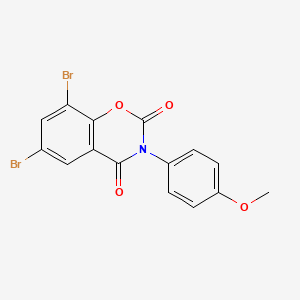![molecular formula C22H21N3O2 B11027882 N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11027882.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that combines an indole moiety with an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The indole structure is a common motif in many biologically active molecules, while the oxazole ring is known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, tryptamine, undergoes a reaction with an appropriate acylating agent to form the indole derivative.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving a phenyl-substituted precursor.
Coupling Reaction: The final step involves coupling the indole derivative with the oxazole ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenyl ring on the oxazole can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, while the oxazole ring can enhance the compound’s stability and binding affinity. The compound may modulate signaling pathways by binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole structure but different substituents on the phenyl ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene ring instead of an oxazole ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A compound with a biphenyl structure and a fluorine substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the presence of both an indole and an oxazole ring in its structure. This combination can provide distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C22H21N3O2/c26-21(23-13-12-17-14-24-19-9-5-4-8-18(17)19)10-11-22-25-15-20(27-22)16-6-2-1-3-7-16/h1-9,14-15,24H,10-13H2,(H,23,26) |
InChI Key |
SQFDMXJGJSGQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11027800.png)
![6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11027815.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027816.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl dibutylcarbamodithioate](/img/structure/B11027820.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11027828.png)

![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B11027834.png)
![3'-(4-fluorophenyl)-4,4,5',6,8-pentamethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11027837.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11027842.png)
![Methyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B11027843.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11027851.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027855.png)
